

Application Note: Rezuforimod-Induced Calcium Mobilization in HL-60 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rezuforimod

Cat. No.: B15608339

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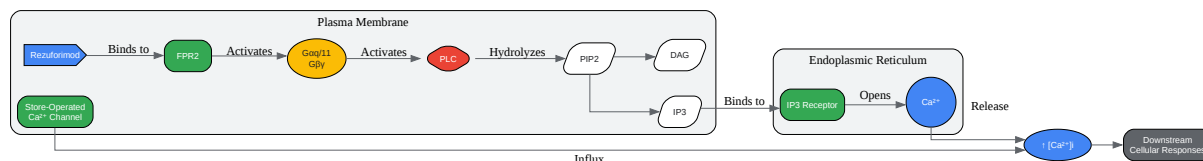
Introduction

Rezuforimod is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1] Activation of FPR2 by agonists like **Rezuforimod** initiates a signaling cascade that results in a rapid and transient increase in intracellular calcium concentration ($[Ca^{2+}]_i$).[2] This calcium mobilization is a critical second messenger event that triggers various cellular responses, including chemotaxis, degranulation, and cytokine production. The human promyelocytic leukemia cell line, HL-60, is a widely used model system for studying neutrophil-like functions, including FPR2-mediated signaling and calcium mobilization.[2][3] This application note provides a detailed protocol for measuring **Rezuforimod**-induced calcium mobilization in HL-60 cells using a fluorescent calcium indicator.

Signaling Pathway

The binding of **Rezuforimod** to FPR2 on the surface of HL-60 cells activates the receptor, leading to the dissociation of the coupled heterotrimeric G protein into its $G\alpha$ and $G\beta\gamma$ subunits. The $G\alpha_q/11$ subunit, in particular, activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial rise in intracellular calcium can be

followed by a sustained influx of extracellular calcium through store-operated calcium channels in the plasma membrane.



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Caption: **Rezuforimod**-induced calcium signaling pathway in HL-60 cells.

Experimental Protocol

This protocol describes the measurement of **Rezuforimod**-induced calcium mobilization in undifferentiated HL-60 cells using a fluorescent plate reader.

Materials and Reagents

- HL-60 cells (ATCC® CCL-240™)
- RPMI-1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Rezuforimod**
- Fluo-4 AM calcium indicator
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- HBSS without Ca^{2+} and Mg^{2+}
- Probenecid
- 96-well black, clear-bottom microplates
- Fluorescent plate reader with automated injection capabilities

Cell Culture and Differentiation (Optional)

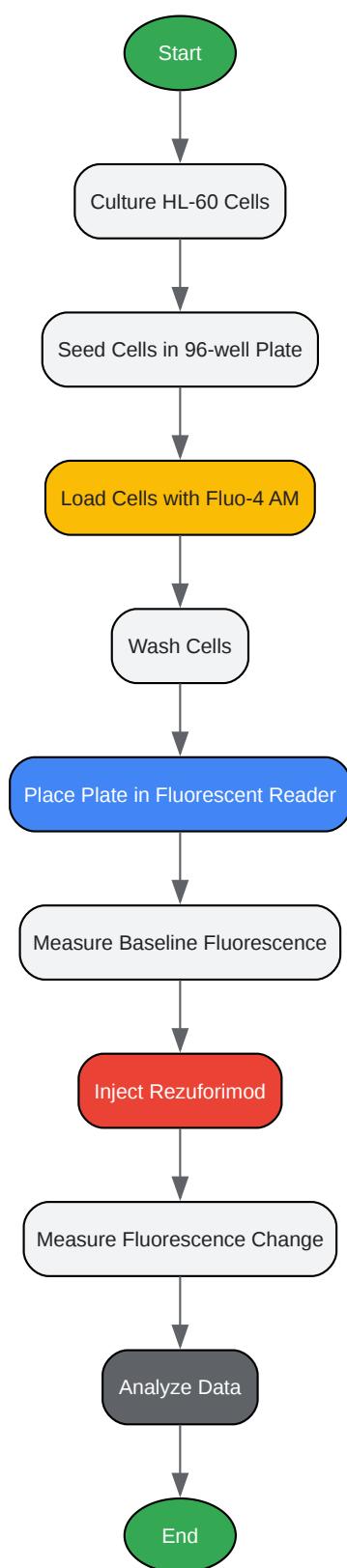
- Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO_2 .
- Maintain cell density between 1×10^5 and 1×10^6 cells/mL.
- For differentiation into a granulocyte-like phenotype, incubate HL-60 cells with 1.3% dimethyl sulfoxide (DMSO) for 5-7 days. Differentiated cells may exhibit a more robust calcium response.^[4]

Assay Protocol

- Cell Seeding: Seed HL-60 cells into a 96-well black, clear-bottom microplate at a density of 5×10^4 to 1×10^5 cells per well in 100 μL of culture medium.
- Dye Loading:
 - Prepare a loading buffer consisting of HBSS with Ca^{2+} and Mg^{2+} , 20 mM HEPES, 2.5 mM probenecid, 4 μM Fluo-4 AM, and 0.02% Pluronic F-127.
 - Centrifuge the cell plate and carefully remove the supernatant.
 - Add 100 μL of loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing:

- Prepare a wash buffer of HBSS with Ca^{2+} and Mg^{2+} , 20 mM HEPES, and 2.5 mM probenecid.
- Centrifuge the plate and gently remove the loading buffer.
- Wash the cells twice with 100 μL of wash buffer per well.
- After the final wash, resuspend the cells in 100 μL of wash buffer.
- Calcium Mobilization Measurement:
 - Prepare a stock solution of **Rezuforimod** in DMSO and dilute to the desired concentrations in wash buffer.
 - Set the fluorescent plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) at 1-second intervals.
 - Record a baseline fluorescence for 10-20 seconds.
 - Using the automated injector, add 20 μL of the **Rezuforimod** solution to each well while continuously recording fluorescence.
 - Continue recording for at least 60-120 seconds to capture the peak and subsequent decline in fluorescence.

Experimental Workflow



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- To cite this document: BenchChem. [Application Note: Rezuforimod-Induced Calcium Mobilization in HL-60 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608339#rezuforimod-calcium-mobilization-assay-in-hl-60-cells]

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